molecular formula C15H22N2O4 B15006814 ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate

ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate

Cat. No.: B15006814
M. Wt: 294.35 g/mol
InChI Key: TVDHACHZCHYWBM-ZRDIBKRKSA-N
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Description

Ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the cyclohexyl intermediate: Starting with cyclohexanone, a series of reactions including amination and cyanation can introduce the amino and cyano groups.

    Formation of the hydroxybutenoate moiety: This can be achieved through aldol condensation reactions involving ethyl acetoacetate and appropriate aldehydes or ketones.

    Coupling of intermediates: The final step would involve coupling the cyclohexyl intermediate with the hydroxybutenoate moiety under suitable conditions, such as using a base catalyst and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate can be compared with similar compounds such as:

    This compound analogs: Compounds with slight modifications in the functional groups or the cyclohexyl ring.

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different substituents.

    Hydroxybutenoate derivatives: Compounds with similar hydroxybutenoate moieties but different attached groups.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl (Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C15H22N2O4/c1-3-21-14(20)12(10(2)18)15(7-5-4-6-8-15)11(9-16)13(17)19/h11,18H,3-8H2,1-2H3,(H2,17,19)/b12-10+

InChI Key

TVDHACHZCHYWBM-ZRDIBKRKSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C1(CCCCC1)C(C#N)C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C)O)C1(CCCCC1)C(C#N)C(=O)N

Origin of Product

United States

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